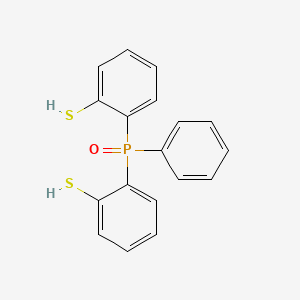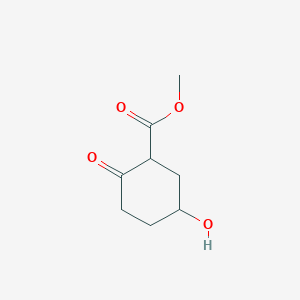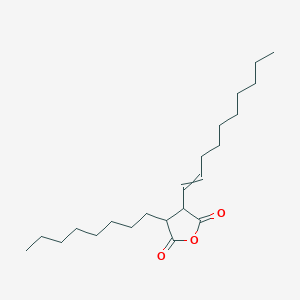![molecular formula C14H22 B14305231 5-Butyl-4-cyclopropylspiro[2.4]hept-4-ene CAS No. 112498-98-3](/img/structure/B14305231.png)
5-Butyl-4-cyclopropylspiro[2.4]hept-4-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Butyl-4-cyclopropylspiro[2.4]hept-4-ene is a unique organic compound characterized by its spirocyclic structure. This compound contains a cyclopropyl group and a butyl group attached to a heptene ring, forming a spiro linkage. The spirocyclic structure is known for its rigidity and unique chemical properties, making it an interesting subject for research in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-4-cyclopropylspiro[2.4]hept-4-ene involves several steps, typically starting with the formation of the cyclopropyl group. One common method is the Corey–Chaykovsky reaction, which involves the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide to produce spiro[cyclopropane-1,9′-fluorene] with a yield of 70% . The cyclopropyl group can then be further modified to introduce the butyl and heptene groups under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-Butyl-4-cyclopropylspiro[2.4]hept-4-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The spirocyclic structure allows for substitution reactions, particularly at the cyclopropyl and butyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
5-Butyl-4-cyclopropylspiro[2.4]hept-4-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly for its unique structural properties.
Industry: Utilized in the development of new materials with specific mechanical and chemical properties.
Mecanismo De Acción
The mechanism of action of 5-Butyl-4-cyclopropylspiro[2.4]hept-4-ene involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating specific pathways. The rigidity of the spiro structure also contributes to its stability and specificity in binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[cyclopropane-1,2′-steroids]: Known for their biological activities, including diuretic and antiandrogenic properties.
7-methyl-5,6-diazaspiro[2.4]hept-6-en-4-one: Synthesized through degage cyclization and known for its unique chemical properties.
Uniqueness
5-Butyl-4-cyclopropylspiro[2.4]hept-4-ene stands out due to its specific combination of a butyl group, cyclopropyl group, and spirocyclic heptene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
112498-98-3 |
|---|---|
Fórmula molecular |
C14H22 |
Peso molecular |
190.32 g/mol |
Nombre IUPAC |
6-butyl-7-cyclopropylspiro[2.4]hept-6-ene |
InChI |
InChI=1S/C14H22/c1-2-3-4-11-7-8-14(9-10-14)13(11)12-5-6-12/h12H,2-10H2,1H3 |
Clave InChI |
IOBYXWYGXYOCIH-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C(C2(CC1)CC2)C3CC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Phenoxymethyl)-4-[(phenylsulfanyl)methyl]benzene](/img/structure/B14305149.png)

![10H-Phenothiazine, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14305173.png)
![tert-Butyl{[9-methoxy-9-(phenylsulfanyl)nonyl]oxy}dimethylsilane](/img/structure/B14305177.png)



![N~2~-Cyclohexyl-N-[cyclohexyl(phenyl)methyl]glycinamide](/img/structure/B14305192.png)
![N'-{5-[(E)-Benzylideneamino]pyridin-2-yl}formohydrazide](/img/structure/B14305197.png)
![6-[(3-Chloro-4-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14305203.png)


![N-Benzyl-N-methyl-1-sulfanylidene-1-[(tributylstannyl)sulfanyl]methanamine](/img/structure/B14305226.png)

